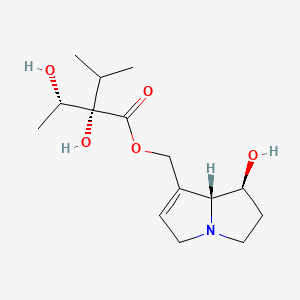

(1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

Description

Contextualization within Natural Product Chemistry

Echinatine is predominantly found in plants belonging to the Boraginaceae family, a prominent source of pyrrolizidine (B1209537) alkaloids. medchemexpress.comresearchgate.nettandfonline.com Specific plant species reported to contain Echinatine include Critonia portoricensis, Eupatorium fortunei, Cynoglossum germanicum, Cynoglossum officinale, Echium vulgare, Cynoglossum amabile, Heliotropium supinum, Eutrochium maculatum var. maculatum, and Lindelofia stylosa. nih.govwikidata.org It has also been identified in Symphytum anatolicum Boiss., C. barrelieri, Heliotropium indicum, and Eupatorium cannabinum L. medchemexpress.comnih.govchemfaces.com

Structurally, Echinatine is characterized as a monoester pyrrolizidine alkaloid. tandfonline.com Its presence, often alongside related compounds such as rinderine (B1680642), lycopsamine, and intermedine, contributes to the complex phytochemical profiles of these plants. chemfaces.com The study of Echinatine within natural product chemistry contributes to the broader understanding of plant secondary metabolism and the chemical diversity found in nature.

Historical Perspectives in Phytochemical Research

The isolation and identification of Echinatine have been integral to the advancement of pyrrolizidine alkaloid research. Early phytochemical investigations focused on extracting and characterizing these compounds from their natural sources. Techniques employed for isolating and identifying Echinatine and similar compounds include ethanol (B145695) extraction, as well as advanced spectroscopic and chromatographic methods such as PLC-MS/MS, DOLPA/AOT-UPLC, and IR/MS/NMR. nih.gov

Detailed research findings on Echinatine have involved its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy. Comparative analyses of NMR data for Echinatine alongside related heliotridine-based analogues like lycopsamine, intermedine, and rinderine have been crucial. These comparisons have enabled amendments to existing literature data and provided valuable insights for determining the relative configurations in monoester dehydropyrrolizidine alkaloids. chemfaces.com Furthermore, research has explored methods for the gram-scale separation of epimeric dehydropyrrolizidine alkaloids, including Echinatine and rinderine, by comparing their NMR spectroscopic data. chemfaces.com The synthesis of pyrrolizidine alkaloids, including Echinatine and rinderine, has also been a subject of study, contributing to a deeper understanding of their chemical properties. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864145 | |

| Record name | (1-Hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-83-1 | |

| Record name | Echinatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Metabolic Pathways of Echinatine

Precursor Identification and Initial Steps in Chalcone (B49325) Biosynthesis

The biosynthesis of chalcones commences with precursors derived from primary metabolism, primarily through the shikimate pathway.

The phenylpropanoid pathway is a crucial metabolic route in plants, serving as the entry point for the biosynthesis of a vast array of secondary metabolites, including flavonoids and chalcones mdpi.comfrontiersin.orgnih.gov. This pathway begins with the amino acid L-phenylalanine, which is a product of the shikimate pathway mdpi.combiotech-asia.orgfrontiersin.org.

The initial and rate-limiting step of the phenylpropanoid pathway involves the non-oxidative deamination of L-phenylalanine. This reaction yields trans-cinnamic acid and ammonia (B1221849) mdpi.comfrontiersin.orgebi.ac.ukuniprot.orgfrontiersin.orgfrontiersin.orgoup.com. Subsequently, trans-cinnamic acid undergoes hydroxylation to form 4-coumarate, a reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H). The 4-coumarate is then activated by 4-coumarate:CoA ligase (4CL) to form 4-coumaroyl-CoA frontiersin.orgfrontiersin.org. This 4-coumaroyl-CoA molecule serves as a pivotal starter unit for chalcone biosynthesis nih.govmdpi.comfrontiersin.org.

Key Enzymatic Steps in Chalcone Formation

The formation of chalcones from their precursors involves a series of enzymatic reactions, with specific enzymes catalyzing critical steps.

Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) is the first and a key rate-limiting enzyme in the phenylpropanoid pathway frontiersin.orgfrontiersin.orgoup.com. It catalyzes the irreversible deamination of L-phenylalanine to produce trans-cinnamic acid ebi.ac.ukuniprot.orgfrontiersin.orgoup.com. This enzymatic step is crucial as it channels carbon flux from primary metabolism (L-phenylalanine) into the diverse array of phenylpropanoid-derived secondary metabolites, including chalcones frontiersin.orgoup.com. PAL activity is known to increase in response to various biotic and abiotic stresses, highlighting its role in plant defense mechanisms frontiersin.orgoup.comscirp.org.

Chalcone Synthase (CHS; EC 2.3.1.74) is a pivotal enzyme in the flavonoid/isoflavonoid biosynthesis pathway and is considered the first committed enzyme in flavonoid biosynthesis biotech-asia.orgnih.govmdpi.comfrontiersin.orgwikipedia.org. CHS belongs to the type III polyketide synthase (PKS) family biotech-asia.orgmdpi.comwikipedia.org. It catalyzes the sequential condensation of one molecule of 4-coumaroyl-CoA (the starter unit from the phenylpropanoid pathway) with three molecules of malonyl-CoA nih.govmdpi.comfrontiersin.orgwikipedia.orgcharlotte.edunih.gov.

The reaction mechanism of CHS involves several steps:

Initiation: The 4-coumaroyl moiety from 4-coumaroyl-CoA is transferred to a catalytic cysteine residue (Cys164) in the active site of CHS biotech-asia.orgmdpi.comnih.govebi.ac.uk.

Elongation: Three molecules of malonyl-CoA are sequentially decarboxylated, and the resulting acetate (B1210297) units are condensed with the growing polyketide chain attached to the active site cysteine biotech-asia.orgmdpi.comwikipedia.orgcharlotte.edunih.govebi.ac.uk.

Cyclization: After the formation of a thioester-linked tetraketide intermediate, an intramolecular Claisen condensation occurs. This regiospecific cyclization leads to the formation of a new ring system, typically yielding naringenin (B18129) chalcone wikipedia.orgcharlotte.eduebi.ac.uk.

Echinatin (B1671081), as a chalcone, is synthesized through this pathway, with CHS playing a central role in its formation from p-coumaroyl-CoA and malonyl-CoA frontiersin.orgrsc.orgresearchgate.net.

Chalcone Synthase (CHS)

Regulation of Chalcone Biosynthesis

The biosynthesis of chalcones, and flavonoids in general, is tightly regulated in plants, responding to various developmental cues and environmental stimuli. This regulation occurs at multiple levels, including transcriptional control of the genes encoding biosynthetic enzymes.

The expression of key enzymes in the phenylpropanoid and flavonoid pathways, such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS), is often induced under stress conditions, including UV light, bacterial or fungal infections, and abiotic stresses like heavy metals mdpi.comfrontiersin.orgoup.comnih.govscirp.orgresearchgate.net. This upregulation leads to an increased accumulation of phenolic compounds and flavonoids, which play roles in plant defense and stress tolerance mdpi.comnih.govfrontiersin.orgresearchgate.net.

Transcription factors, particularly R2R3-MYB proteins, are known regulators of flavonoid biosynthesis frontiersin.orgresearchgate.net. For instance, overexpression of the AtMYB12 transcription factor has been shown to significantly enhance the production of total flavonoids, including chalcones like Echinatin, in Glycyrrhiza inflata (licorice) hairy roots frontiersin.orgresearchgate.net. This regulatory effect is achieved by activating the promoters of genes encoding key enzymes in the phenylpropanoid/flavonoid pathway, such as PAL, CHS, and F3'H, leading to their increased expression frontiersin.org. This suggests a coordinated regulation of the pathway to optimize the production of these secondary metabolites.

Transcriptional Regulation by R2R3-MYB Transcription Factors (e.g., AtMYB12)

Transcriptional regulation plays a crucial role in controlling the biosynthesis of secondary metabolites like echinatine. The R2R3-MYB transcription factor AtMYB12, originally identified in Arabidopsis thaliana, is a known regulator of flavonoid biosynthesis wikipedia.orgnih.govfishersci.benih.govuni.lueasychem.org. Studies have demonstrated that overexpression of AtMYB12 in the hairy roots of Glycyrrhiza inflata significantly enhances the production of echinatine wikipedia.orgnih.govfishersci.benih.govuni.lueasychem.org.

RNA-sequencing (RNA-seq) analysis of AtMYB12-overexpressing hairy roots revealed a significant induction in the expression of key phenylpropanoid/flavonoid pathway genes, such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavanone (B1672756) 3'-hydroxylase (F3'H), when compared to control lines wikipedia.orgnih.govfishersci.benih.govuni.lueasychem.org. Furthermore, transient promoter activity assays confirmed that AtMYB12 directly activates the GiCHS1 promoter in plant cells, and a mutation in the MYB-binding motif within the GiCHS1 promoter abolished this activation wikipedia.orgfishersci.benih.govuni.lueasychem.org. These findings underscore the conserved regulatory role of AtMYB12 in activating early flavonoid pathway genes even in a heterologous plant species like G. inflata nih.govuni.lueasychem.org.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers promising avenues for increasing the yield of valuable plant secondary metabolites. For echinatine, specific strategies involving genetic manipulation have shown considerable success.

Overexpression of transcription factors, such as AtMYB12, represents an effective strategy for enhancing echinatine production. In Glycyrrhiza inflata hairy root cultures, the overexpression of AtMYB12 led to a substantial increase in echinatine accumulation, approximately twofold compared to control lines wikipedia.orgnih.govfishersci.benih.govuni.lueasychem.org. This approach also resulted in a threefold increase in total flavonoids and a fivefold increase in licochalcone A (LCA) wikipedia.orgnih.govfishersci.benih.govuni.lueasychem.org.

Table 1: Impact of AtMYB12 Overexpression on Flavonoid Production in Glycyrrhiza inflata Hairy Roots

| Metabolite | Control (ng mg⁻¹ DW) | AtMYB12-OX (ng mg⁻¹ DW) | Fold Increase |

| Total Flavonoids | Baseline | ~3x | 3.0 |

| Echinatine | 18–24 | 30–59 | ~2.2 |

| Licochalcone A | 25–31 | 119–174 | ~5.2 |

Data adapted from nih.govuni.lueasychem.org. Values for AtMYB12-OX represent ranges observed across different overexpression lines.

Beyond direct gene activation, metabolic engineering through AtMYB12 overexpression has been shown to reprogram carbohydrate metabolism, thereby increasing the carbon flux directed towards flavonoid biosynthesis wikipedia.orgnih.govfishersci.benih.govuni.lueasychem.org. This redirection of primary metabolic resources ensures a more efficient supply of precursors for the phenylpropanoid pathway, ultimately leading to enhanced accumulation of echinatine and other flavonoids nih.govuni.lueasychem.org.

Overexpression Approaches

Species-Specific Biosynthetic Variations

The presence and accumulation of specific secondary metabolites, including echinatine, can vary significantly among different plant species, reflecting distinct biosynthetic preferences and pathways.

Comparison of Pathways in Glycyrrhiza inflata and Other Relevant Species

Echinatine (chalcone type) is a characteristic flavonoid predominantly found in Glycyrrhiza inflata. While Glycyrrhiza inflata, G. uralensis, and G. glabra are all used as licorice, they exhibit significant differences in their secondary metabolite profiles, particularly concerning chalcones. G. inflata is noted for its higher content of chalcone derivatives, including echinatine. This species-specific accumulation highlights variations in the enzymatic machinery or regulatory networks that govern flavonoid biosynthesis across these closely related species.

It is important to note that the name "Echinatine" also refers to a distinct pyrrolizidine (B1209537) alkaloid (PA) compound, which is chemically different from the chalcone found in Glycyrrhiza inflata. The pyrrolizidine alkaloid echinatine has been reported in various plants, primarily from the Boraginaceae family, such as Critonia portoricensis, Eupatorium fortunei, Cynoglossum germanicum, Cynoglossum officinale, Echium vulgare, Cynoglossum amabile, Heliotropium supinum, Eutrochium maculatum, and Lindelofia stylosa.

Interconversion Pathways of Related Pyrrolizidine Alkaloids (e.g., Viridiflorine (B1609369) to Echinatine)

The pyrrolizidine alkaloid (PA) form of echinatine is part of a complex class of natural products synthesized through distinct biosynthetic pathways compared to chalcones. Pyrrolizidine alkaloids, including viridiflorine and echinatine (PA type), are found in plants like Symphytum asperum. The core pathway for PA biosynthesis typically involves the formation of necine bases, such as trachelanthamidine, from precursors like putrescine and spermidine (B129725) via homospermidine. These necine bases are then structurally modified and esterified, often at the O(9) position, with specific necic acids, such as 2,3-dihydroxy-2-isopropylbutyric acid, which is a component of the pyrrolizidine alkaloid echinatine. Further diversification can occur through O(7)- and/or O(3')-acylation.

While specific detailed interconversion pathways between viridiflorine and echinatine (both PA types) are part of the broader pyrrolizidine alkaloid metabolism, the literature indicates their co-occurrence and structural relatedness within this class of compounds. Studies on pyrrolizidine alkaloids often discuss their fragmentation patterns and structural relationships, implying shared biosynthetic intermediates or conversion steps within the PA pathway.

Molecular Mechanisms of Action of Echinatine

Modulation of Cellular Signaling Pathways

Echinatine actively modulates several crucial cellular signaling cascades, influencing cell survival, proliferation, and inflammatory responses.

AKT/mTOR Pathway Inactivation

Echinatine has been shown to inactivate the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival. Studies in esophageal squamous cell carcinoma (ESCC) cells demonstrate that echinatine significantly reduces the expression levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) nih.govresearchgate.netresearchgate.net. This inhibition of the AKT/mTOR pathway is a key mechanism through which echinatine induces both autophagy and apoptosis in cancer cells nih.govresearchgate.netresearchgate.netnih.gov. The constitutive activation of AKT has been shown to abrogate these effects, further confirming the pathway's role in echinatine's mechanism of action nih.govresearchgate.net.

Table 1: Effects of Echinatine on AKT/mTOR Pathway Components in ESCC Cells

| Pathway Component | Echinatine Effect | Observed Outcome | Reference |

| p-AKT | Decreased expression | Inactivation of AKT/mTOR pathway | nih.govresearchgate.net |

| p-mTOR | Decreased expression | Inactivation of AKT/mTOR pathway | nih.govresearchgate.net |

| AKT (constitutively active) | Abrogates echinatine's pro-apoptotic and pro-autophagic effects | Confirms AKT/mTOR pathway mediation | nih.govresearchgate.net |

MAPK/NF-κB Pathway Inhibition (e.g., via TAK1)

Echinatine exerts anti-inflammatory effects by inhibiting the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways plos.orgnih.govresearchgate.net. A key aspect of this inhibition involves echinatine's direct targeting of transforming growth factor-beta-activated kinase 1 (TAK1), a vital upstream kinase that mediates the activation of both MAPK and NF-κB pathways plos.orgnih.gov. Echinatine has been observed to repress the lipopolysaccharide (LPS)-induced phosphorylation of TAK1 in a dose-dependent manner. This leads to a subsequent inhibition of the phosphorylation of IKK and IκBα, as well as the degradation of IκBα. Furthermore, echinatine significantly inhibits the nuclear accumulation of p65, a subunit of NF-κB, thereby blocking the activation of the NF-κB signaling pathway plos.orgnih.govresearchgate.net.

Table 2: Echinatine's Impact on MAPK/NF-κB Pathway in LPS-Stimulated Macrophages

| Pathway Component/Event | Echinatine Effect | Observed Outcome | Reference |

| TAK1 phosphorylation | Downregulated | Inhibition of MAPK/NF-κB activation | plos.orgnih.gov |

| IKK phosphorylation | Inhibited | Inhibition of NF-κB activation | plos.orgnih.gov |

| IκBα phosphorylation/degradation | Inhibited | Inhibition of NF-κB activation | plos.orgnih.gov |

| p65 nuclear accumulation | Inhibited | Blocks NF-κB signaling pathway | plos.orgnih.gov |

Nrf2 Pathway Activation (e.g., via Keap1-HO-1 Axis)

Echinatine also demonstrates antioxidative properties by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, particularly through its interaction with the Keap1-HO-1 axis plos.orgnih.govresearchgate.netumw.edu.plresearchgate.net. Echinatine directly interacts with Kelch-like ECH-associated protein 1 (Keap1), a repressor of Nrf2. This interaction leads to the activation of the Nrf2 pathway, which in turn enhances the expression of heme oxygenase-1 (HO-1), a crucial enzyme involved in the cellular defense against oxidative stress plos.orgnih.govresearchgate.netumw.edu.plresearchgate.net. Studies have shown that echinatine increases Nrf2 levels in both cytoplasmic and nuclear fractions and considerably upregulates HO-1 expression plos.orgnih.gov. The activation of the Nrf2/HO-1 signaling pathway contributes to echinatine's potent anti-inflammatory and antioxidative activities plos.orgnih.govumw.edu.plumw.edu.pl.

Table 3: Echinatine's Activation of the Nrf2/HO-1 Pathway

| Pathway Component/Event | Echinatine Effect | Observed Outcome | Reference |

| Keap1 interaction | Direct interaction | Activates Nrf2 pathway | plos.orgnih.gov |

| Nrf2 levels | Increased (cytoplasmic and nuclear) | Nrf2 pathway activation | plos.orgnih.gov |

| HO-1 expression | Upregulated | Enhanced antioxidant defense | plos.orgnih.govumw.edu.plaging-us.comumw.edu.pl |

Regulation of Programmed Cell Death and Cell Cycle

Echinatine significantly impacts cellular fate by regulating programmed cell death mechanisms, including apoptosis and autophagy, and influencing the cell cycle.

Apoptosis Induction

Echinatine is a potent inducer of apoptosis, a form of programmed cell death, in various cell types, including ESCC cells and human lens epithelial cells (HLECs) nih.govresearchgate.netmdpi.comumw.edu.plaging-us.comumw.edu.plresearchgate.netnih.govnih.gov. Its pro-apoptotic effects are mediated through multiple pathways. Echinatine has been shown to increase the production of reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress, both of which are critical in triggering apoptosis mdpi.comnih.govnih.govmdpi.com. Furthermore, echinatine enhances mitochondrial membrane potential dysfunction and activates caspases, key executioners of the apoptotic cascade mdpi.comnih.govnih.govmdpi.com. Detailed research findings indicate that echinatine promotes the expression of anti-apoptotic protein Bcl-2 while suppressing the levels of pro-apoptotic protein Bax and cleaved caspase-3 umw.edu.plaging-us.comumw.edu.pl. Echinatine also induces G2/M phase cell cycle arrest in ESCC cells and regulates related protein markers such as p21, p27, cyclin B1, and cdc2 mdpi.comnih.gov.

Table 4: Echinatine's Mechanisms of Apoptosis Induction

| Mechanism/Marker | Echinatine Effect | Observed Outcome | Reference |

| ROS production | Increased | Triggers apoptosis | mdpi.comnih.govnih.gov |

| ER stress | Induced | Triggers apoptosis | mdpi.comnih.govmdpi.com |

| Mitochondrial dysfunction | Enhanced | Activates caspases | mdpi.comnih.govmdpi.com |

| Caspase activity | Activated | Execution of apoptosis | mdpi.comnih.govmdpi.com |

| Bcl-2 expression | Promoted | Anti-apoptotic effect | umw.edu.plaging-us.comumw.edu.pl |

| Bax expression | Suppressed | Pro-apoptotic effect | umw.edu.plaging-us.comumw.edu.pl |

| Cleaved caspase-3 | Suppressed | Pro-apoptotic effect | umw.edu.plaging-us.comumw.edu.pl |

| Cell cycle arrest | G2/M phase | Inhibits cell proliferation | mdpi.comnih.gov |

Autophagy Promotion

Beyond apoptosis, echinatine also promotes autophagy, a cellular self-degradative process essential for maintaining cellular homeostasis and recycling damaged components nih.govresearchgate.netresearchgate.net. In ESCC cells, echinatine significantly induces autophagy, evidenced by an increase in the levels of LC3, a widely recognized marker protein for autophagy nih.govresearchgate.net. Importantly, studies have shown that when autophagy is inhibited (e.g., by bafilomycin A1), the suppressive effects of echinatine on cell viability and apoptosis are attenuated nih.govresearchgate.net. This finding indicates that echinatine acts as an activator of autophagy, and this promotion of autophagy contributes to its ability to induce programmed cell death in cancer cells nih.govresearchgate.netresearchgate.net.

Table 5: Echinatine's Promotion of Autophagy

| Mechanism/Marker | Echinatine Effect | Observed Outcome | Reference |

| LC3 levels | Increased | Autophagy induction | nih.govresearchgate.net |

| Autophagy inhibition | Attenuates echinatine's effects on cell viability and apoptosis | Autophagy contributes to cell death | nih.govresearchgate.net |

Enzyme Inhibition and Target Interactions

Alpha-Hemolysin (B1172582) Inhibition (e.g., in Staphylococcus aureus)

Echinatin (B1671081), a natural compound derived from licorice, has demonstrated significant inhibitory effects on alpha-hemolysin (Hla), a potent cytolytic pore-forming toxin produced by Staphylococcus aureus ( S. aureus). Research indicates that Echinatin effectively inhibits the hemolytic activity of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 32 μg/mL dntb.gov.uaresearchgate.net. This inhibition occurs without interfering with bacterial growth or exhibiting significant cytotoxicity at the inhibitory concentration dntb.gov.uaresearchgate.net.

The mechanism involves Echinatin's ability to suppress Hla expression at both the messenger RNA (mRNA) and protein levels dntb.gov.ua. Furthermore, it downregulates the transcript levels of genes associated with the Agr quorum-sensing system, which is crucial for S. aureus virulence dntb.gov.ua. Echinatin's effect on hemolytic activity is attributed to indirect binding to Hla, a finding supported by neutralization assays and cellular thermal shift assays (CETSA) dntb.gov.ua. In co-culture systems of A549 cells and S. aureus, Echinatin significantly reduced cell damage, highlighting its protective role against toxin-mediated cellular injury dntb.gov.uaresearchgate.net. In vivo studies have further corroborated its therapeutic potential, showing a significant effect in an MRSA-induced mouse pneumonia model dntb.gov.uaresearchgate.net.

11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) Inhibition

Echinatin acts as an inhibitor of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), an enzyme crucial for inactivating active glucocorticoids like cortisol to inactive cortisone (B1669442) nih.govplos.org. Studies have shown that Echinatin significantly inhibits human 11β-HSD2, with an inhibitory concentration 50% (IC50) value of 38.33 μM nih.gov. It also demonstrates inhibitory activity against rat 11β-HSD2 nih.gov.

Echinatin functions as a noncompetitive or mixed inhibitor for both human and rat 11β-HSD2, suggesting that it can bind to the enzyme at a site other than the active site, or to both the active site and an allosteric site nih.gov. The inhibition of 11β-HSD2 by chalcones, including Echinatin, is species-dependent nih.gov. Mechanistically, these compounds primarily bind to the NAD+ binding site of the enzyme, or to both the NAD+ and substrate binding sites nih.gov. Structural analysis, particularly through 3D-quantitative structure-activity relationship (3D-QSAR) models, indicates that the hydrophobic region, hydrophobic aliphatic groups, and hydrogen bond acceptors within Echinatin's structure are critical determinants of its inhibitory strength against 11β-HSD2 nih.gov.

Table 1: Echinatin Inhibition of 11β-HSD2

| Enzyme | Species | IC50 (µM) | Inhibition Type |

| 11β-HSD2 | Human | 38.33 | Noncompetitive/Mixed |

| 11β-HSD2 | Rat | Not specified, but inhibited | Noncompetitive/Mixed |

Interaction with c-KIT Protein (for Derivatives)

Derivatives of Echinatin have shown interactions with the c-KIT protein, a proto-oncogene implicated in the pathogenesis and progression of various human malignancies researchgate.netnih.gov. Specifically, Compound T4, a novel Echinatin derivative with a 1,3,4-oxadiazole (B1194373) moiety, exhibited moderate binding affinity with the c-KIT protein through reverse docking studies researchgate.netnih.gov.

The interaction was further validated through subsequent molecular docking and c-KIT enzyme activity assays researchgate.netnih.gov. These studies revealed that Compound T4 inhibits the phosphorylation of downstream proteins of c-KIT, suggesting a functional impact on the signaling pathway mediated by this protein researchgate.netnih.gov. The inhibitory activity of Echinatin derivatives (T3, T4, and T8) on c-KIT was evaluated, demonstrating IC50 values ranging from 0.178 to 0.613 µM, comparable to the positive control PLX647, a known c-KIT inhibitor nih.gov.

Table 2: Echinatin Derivatives' Inhibitory Activity on c-KIT

| Compound | IC50 (µM) | Reference Compound (PLX647) IC50 (µM) |

| T3 | 0.178 - 0.613 (range for T3, T4, T8) | Not specified for PLX647 in this context, but used as positive control |

| T4 | 1.71 - 8.60 (antiproliferative activity against cancer cell lines) | - |

| T8 | 0.178 - 0.613 (range for T3, T4, T8) | - |

Note: The IC50 values for T3, T4, and T8 on c-KIT enzyme activity are presented as a range in the source, while T4 also has separate IC50 values for antiproliferative activity against cancer cell lines.

Impact on Cellular Homeostasis

Ferroptosis Regulation

Echinatin plays a role in the regulation of ferroptosis, a distinct form of programmed cell death characterized by iron accumulation, lipid peroxidation, and disruption of antioxidant systems, particularly the depletion of glutathione (B108866) peroxidase 4 (GPX4) nih.govaging-us.comfrontiersin.orgmdpi.com. Echinatin has been shown to notably suppress ferroptosis in cells exposed to sevoflurane (B116992), an inhalational anesthetic associated with neurotoxicity nih.govaging-us.comresearchgate.net.

Its mechanism in regulating ferroptosis involves increasing the level of GPX4, thereby contributing to resistance against this form of cell death frontiersin.org. Furthermore, Echinatin modulates Arachidonate 12-lipoxygenase (ALOX12), a lipoxygenase implicated in p53-mediated ferroptosis nih.gov. By reducing cellular Fe2+ content in stressed cells, Echinatin contributes to the regulation of iron homeostasis, which is a central player in ferroptosis nih.gov. This regulatory capacity highlights Echinatin's potential in neuroprotection by mitigating ferroptosis-induced neuronal injury nih.govaging-us.comresearchgate.net.

Iron Homeostasis Modulation

Echinatin demonstrates the ability to modulate iron homeostasis within cells and in living organisms. In a murine model subjected to sevoflurane exposure, which perturbs iron homeostasis, Echinatin treatment effectively restored iron balance nih.govaging-us.comresearchgate.net. In vitro studies also showed that Echinatin treatment reduced cellular Fe2+ content in HT22 cells exposed to sevoflurane, indicating its potential in regulating intracellular iron levels nih.gov. The amelioration of iron imbalance by Echinatin underscores its role in maintaining cellular equilibrium and mitigating oxidative stress, which is often exacerbated by iron accumulation nih.govresearchgate.net.

Mitochondrial Energy Transfer Perturbation

Echinatin and its related compounds have been observed to disturb mitochondrial energy transfer reactions and membrane permeability nih.gov. At low concentrations, Echinatin can cause the deterioration of respiratory control and oxidative phosphorylation in isolated rat liver mitochondria nih.gov. This suggests an impact on the efficiency of cellular respiration and ATP production.

Specifically, Echinatin inhibits DNP-ATPase activity while simultaneously stimulating latent ATPase activity at low concentrations nih.gov. While some related compounds like chalcone (B49325) and 4'-hydroxychalcone (B163465) induce rapid potassium release from mitochondrial vesicles, Echinatin has a lesser effect in this regard nih.gov. Beyond energy transfer, mitochondrial dysfunction, often induced by excessive reactive oxygen species (ROS) production, is a key initiator of cell apoptosis researchgate.netphcog.com. Echinatin has been shown to induce mitochondrial membrane potential (MMP) dysfunction and facilitate the release of cytochrome C from mitochondria into the cytosol, subsequently activating caspases and leading to apoptosis researchgate.net. This indicates that Echinatin can perturb mitochondrial activities, leading to downstream cellular effects.

Structure Activity Relationships Sar of Echinatine and Its Derivatives

Influence of Functional Groups on Bioactivity

Chalcones, a class of compounds to which Echinatin (B1671081) belongs, commonly feature hydroxyl and methoxy (B1213986) substituents on their aromatic rings, alongside other modifications like prenyl or geranyl moieties labsolu.ca. These functional groups play a crucial role in modulating the compound's bioactivity.

The introduction of isoprenoid side chains, such as prenyl or dimethylpropenyl groups, can profoundly alter the bioactivity of chalcones. Licochalcone A, a well-known chalcone (B49325), possesses a 2-methylbut-3-en-2-yl (dimethylpropenyl) side chain. Comparisons between chalcones with and without such substituents, or with variations in these side chains, highlight their importance.

For example, studies on the antimicrobial activity against Staphylococcus aureus have shown significant differences among various licochalcones and Echinatin. Licochalcone E, which has a 3-methylbut-3-en-2-yl substituent, demonstrated superior activity compared to Licochalcone A and Echinatin. Licochalcone B, which lacks a prenyl moiety, was observed to be less potent than Licochalcone A. This suggests that the presence and specific structure of the prenyl or dimethylpropenyl group are crucial for enhancing certain biological activities, potentially by influencing lipophilicity, membrane penetration, or specific interactions with target enzymes or receptors.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Chalcones Against Staphylococcus aureus

| Compound | MIC against S. aureus (µg/mL) |

| Licochalcone E | 1-4 |

| Licochalcone A | 16 |

| Licochalcone B | 128 |

| Echinatin | >64 |

Note: Data for Licochalcone A, B, and Echinatin are based on a report by Hatano et al. cited in.

Role of Hydroxyl and Methoxy Substituents

Conformational Analysis and Isomerism

The spatial arrangement of atoms within a molecule, including its conformational isomers, significantly influences its biological activity. Chalcones, including Echinatin, exhibit various forms of isomerism and conformational preferences.

Echinatin, like other chalcones, contains an α,β-double bond that can exist in E (trans) and Z (cis) configurations. Due to restricted rotation around this double bond, these are distinct configurational isomers. Computational studies, particularly using Density Functional Theory (DFT), have revealed that the E form of chalcone derivatives, including Echinatin, is thermodynamically more stable than the Z form. This higher stability of the E isomer is primarily attributed to reduced steric hindrance between substituents around the double bond.

Beyond E/Z isomerism, chalcones also exhibit s-cis and s-trans conformations, which refer to the relative orientation of the carbonyl (C=O) and the α,β-double bond (C=C) across the single bond connecting them. In the s-cis conformation, the C=O and C=C bonds are on the same side, while in the s-trans conformation, they are on opposite sides.

Research indicates that the s-cis conformer of Echinatin and other chalcones is generally more stable and more populated than the s-trans conformer. This preference is largely due to steric interactions in the s-trans form, which can lead to a non-planar geometry, whereas the s-cis conformer tends to be more planar. For some chalcones, the energy difference between the s-cis and s-trans conformers can be substantial, with the s-cis form being more stable by approximately 5.6 kcal/mol. This conformational preference is crucial for understanding how Echinatin interacts with biological targets, as the most stable conformation often dictates its binding affinity and selectivity.

E/Z Isomerism and Thermodynamic Stability

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to establish mathematical models correlating a compound's chemical structure with its biological activity. These studies are invaluable for predicting the activity of new compounds and for guiding the design of derivatives with enhanced properties.

For chalcones, including Echinatin, QSAR analyses have been applied to various biological activities. For instance, QSAR studies have been utilized to investigate the antileishmanial activity of chalcones, where statistical methods were employed to design and analyze a subset of compounds. In the context of antibacterial efficacy, QSAR models have been constructed based on parameters such as the lowest CDOCKER interaction energy between a chemical and a target protein (e.g., luciferase), as well as the component proportion in mixtures.

Spectroscopic and quantum chemical calculations, such as Density Functional Theory (DFT), are frequently employed to derive molecular descriptors used in QSAR models. These descriptors can include electronic properties, conformational preferences, and other physicochemical parameters that contribute to the compound's reactivity and stability. Echinatin itself has been the subject of spectroscopic, quantum chemical, and molecular docking studies to assess its potential as a therapeutic agent, including for tuberculosis. These studies provide a framework for understanding how structural modifications influence the biological effects of Echinatin and its derivatives.

Physicochemical Descriptors and Bioactivity (e.g., Lipophilicity, Molecular Weight)

Echinatin, a chalcone derivative, possesses a molecular weight of 270.28 g/mol nih.gov. Its predicted XLogP, a measure of lipophilicity, is 3.0 uni.lu. These physicochemical descriptors are crucial in determining a compound's drug-likeness, influencing properties such as solubility, absorption, distribution, metabolism, and excretion (ADME) sciensage.infobiointerfaceresearch.com. Compounds with molecular weights below 450 g/mol are generally considered to exhibit good absorption characteristics biointerfaceresearch.com. Echinatin's molecular weight falls within this favorable range. Furthermore, a lipophilicity (LogP) value typically between 0 and 3 is often associated with good oral bioavailability, indicating a balance between permeability and aqueous solubility biointerfaceresearch.com. Echinatin's XLogP of 3.0 aligns with this optimal range.

Echinatin has demonstrated significant biological activities, particularly its antiproliferative effects against various human cancer cell lines nih.govmdpi.com. Research indicates that Echinatin can induce apoptosis and autophagy through the inactivation of the Akt/mTOR signaling pathway nih.gov. It has also been shown to suppress the migration and invasion of human tumor cells nih.gov. Beyond its anticancer potential, Echinatin has also been found to inhibit the expression of alpha-hemolysin (B1172582) in Staphylococcus aureus, thereby offering protection against pneumonia caused by both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) nih.gov.

Table 1: Physicochemical Properties of Echinatin

| Property | Value | Unit | Source |

| Molecular Formula | C₁₆H₁₄O₄ | - | nih.govuni.lu |

| Molecular Weight | 270.28 | g/mol | nih.gov |

| XLogP (predicted) | 3.0 | - | uni.lu |

Identification of Pharmacophoric Features (e.g., Hydrophobic Regions, Hydrogen Bond Acceptors)

Pharmacophoric features represent the essential steric and electronic characteristics of a molecule that are necessary for optimal supramolecular interactions with a specific biological target to elicit a biological response taylorandfrancis.com. These features commonly include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings taylorandfrancis.com.

In the context of Echinatin derivatives, particularly those incorporating 1,3,4-oxadiazole (B1194373) moieties, studies have focused on identifying the key structural elements contributing to their antiproliferative activities nih.gov. The 1,3,4-oxadiazole ring itself is recognized for its excellent receptor binding capabilities and its ability to function as a hydrogen bond acceptor, thereby enhancing its interaction with target proteins mdpi.com. Pharmacophore models frequently highlight hydrophobic interactions, hydrogen bond acceptors, and hydrogen bond donors as critical for a compound's biological activity nih.govmdpi.comfrontiersin.org. For example, research on 5-lipoxygenase activating protein (FLAP) inhibitors, which can include oxadiazole-based compounds, has underscored the positive contribution of hydrophobic features and hydrogen bond acceptors to their inhibitory potency frontiersin.org.

Molecular docking studies on Echinatin derivatives containing 1,3,4-oxadiazole moieties have revealed that a specific derivative, Compound T4, exhibits moderate binding affinity with the c-KIT protein nih.gov. This suggests that specific pharmacophoric interactions, involving features such as hydrogen bond donors/acceptors and hydrophobic regions, are crucial for its engagement with the c-KIT active site. Further validation through molecular docking and c-KIT enzyme activity assays confirmed the inhibitory effects of these Echinatin derivatives on c-KIT, with Compound T4 demonstrating an IC₅₀ value of 0.178 µM nih.gov. Western blot analysis further elucidated the mechanism by showing that Compound T4 inhibits the phosphorylation of downstream proteins of c-KIT nih.gov.

Design and Synthesis of Bioactive Echinatin Derivatives

The design and synthesis of derivatives are pivotal steps in drug discovery, aiming to optimize the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

Introduction of Novel Moieties (e.g., 1,3,4-Oxadiazole)

The hybrid strategy, which involves combining different pharmacophores into a single molecular entity, is a well-established approach in the development of novel drug candidates mdpi.com. This strategy offers advantages such as heightened drug activity, improved pharmacokinetic profiles, the ability to circumvent drug resistance, and reduced toxicity and side effects mdpi.com.

In line with this approach, a series of novel Echinatin derivatives incorporating 1,3,4-oxadiazole moieties have been successfully designed and synthesized nih.govmdpi.comresearchgate.netresearchgate.net. The 1,3,4-oxadiazole framework is frequently utilized in drug molecular design as an isosteric substitute for esters and amides due to its thermal stability, relatively low lipophilicity, and its capacity to act as a hydrogen bond acceptor mdpi.com.

The typical synthetic routes for 1,3,4-oxadiazoles often involve reactions of acid hydrazides with acid chlorides or carboxylic acids, or the direct cyclization of diacylhydrazines using various dehydrating agents nih.gov. For the synthesis of Echinatin derivatives, a reported scheme involved using a precursor (A1) to synthesize an intermediate (Compound 2) through substitution and hydrazinolysis nih.gov. Compound 2 was then reacted with different substituted phenyl isothiocyanates to yield Compounds 3a-3r nih.gov. These intermediates were subsequently converted into 4a-4r using EDCI, and finally, the target compounds (T1-T18) were obtained via the condensation of 4a-4r with 4-hydroxy-2-methoxybenzaldehyde (B14303) nih.gov.

These newly synthesized compounds, particularly those featuring 1,3,4-oxadiazole moieties, exhibited moderate to potent antiproliferative activity against various human cancer cell lines nih.govmdpi.comresearchgate.netresearchgate.net. Notably, Compound T4 demonstrated potent activity with IC₅₀ values ranging from 1.71 µM to 8.60 µM across four different cancer cell lines nih.gov.

Table 2: Antiproliferative Activity of Echinatin Derivative Compound T4

| Compound | Target Cancer Cell Lines | IC₅₀ Range (µM) | Source |

| Compound T4 | Four cancer cell lines | 1.71 – 8.60 | nih.gov |

Structure-Guided Optimization for Specific Molecular Targets

For the bioactive Echinatin derivatives, particularly Compound T4, reverse docking protocols were employed to identify potential molecular targets nih.gov. This computational technique attempts to dock a molecule into the ligand-binding domains of proteins associated with potential biological activities nih.gov. The results indicated that Compound T4 exhibited a moderate binding affinity with the c-KIT protein (Protein Data Bank ID: 4HVS), achieving a favorable docking score of -14.59 nih.gov.

The initial findings from reverse docking were subsequently validated through further molecular docking studies and c-KIT enzyme activity assays nih.gov. These experiments confirmed the inhibitory effects of Echinatin derivatives on c-KIT, with Compound T4 showing potent c-KIT inhibitory activity at an IC₅₀ of 0.178 µM nih.gov. The molecular mechanism underlying its antiproliferative effects was further elucidated by Western blot analysis, which demonstrated that Compound T4 inhibits the phosphorylation of downstream proteins of c-KIT nih.gov. This exemplifies how structure-guided optimization, coupled with experimental validation, can lead to the identification of specific molecular targets and a deeper understanding of the mechanism of action for novel bioactive compounds.

Advanced Analytical and Quantification Methods for Echinatine

Sample Preparation and Extraction Methodologies

Effective sample preparation and extraction are critical steps in the analytical workflow for echinatine, ensuring the isolation and concentration of the analyte from complex matrices for subsequent analysis. researchgate.netthermofisher.com

Precipitation Techniques (e.g., Acetonitrile (B52724) Precipitation)

Acetonitrile precipitation is a common and straightforward technique employed for the initial cleanup of biological samples, such as rat plasma, in the quantification of compounds like echinatine. nih.govresearchgate.netnih.gov This method involves adding acetonitrile to the sample, which causes proteins and other macromolecules to precipitate out of the solution, allowing for their removal by centrifugation. nih.govnih.gov For instance, a simple one-step acetonitrile precipitation has been successfully used for the preparation of rat plasma samples in studies quantifying echinatine, with licochalcone A serving as an internal standard. nih.govresearchgate.net This approach contributes to a fast and efficient sample preparation process. nih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely utilized sample preparation technique that can remove interfering compounds and enrich analytes of interest, thereby improving the sensitivity and selectivity of analytical methods. researchgate.netthermofisher.com SPE protocols for pyrrolizidine (B1209537) alkaloids (PAs), including echinatine, often involve cation-exchange cartridges, such as Oasis MCX. nih.govresearchgate.net

A typical SPE workflow for PAs in plant-based foods and honey involves several steps:

Conditioning : The SPE cartridge is conditioned with methanol (B129727) and then equilibrated with water.

Loading : The extracted sample supernatant, often acidified (e.g., with 50 mM sulfuric acid), is loaded onto the conditioned cartridge.

Washing : The cartridge is washed with water and methanol to remove impurities.

Elution : PAs are eluted using a solvent mixture, such as ethyl acetate (B1210297):methanol:acetonitrile (80:10:10, v/v/v) with 1% ammonium (B1175870) hydroxide (B78521) and 1% triethylamine. The eluted extract is then evaporated to dryness and reconstituted for analysis.

Another example involves extracting PAs with 0.05 M sulfuric acid in 50% methanol solution, followed by cleanup using Oasis MCX SPE cartridges. nih.govresearchgate.net Molecularly imprinted solid-phase microextraction (MIP-SPME) fibers have also been developed for selective recognition and efficient enrichment of PAs from complex samples like scented teas. frontiersin.org This involves washing the fibers, soaking them in the test solution for adsorption, rinsing with water, and then eluting the compounds with a solvent like methanol containing ammonium hydroxide. frontiersin.org

Optimization for Different Matrices (e.g., Biological Samples, Plant Extracts, Foodstuffs)

Optimization of sample preparation and extraction methods is crucial to achieve high recovery and minimize matrix effects across various sample types. researchgate.netujpronline.com

Biological Samples (e.g., Rat Plasma) : For echinatine quantification in rat plasma, a simple one-step acetonitrile precipitation has been found effective. nih.govresearchgate.net This method is rapid and suitable for pharmacokinetic studies in biological matrices. nih.gov

Plant Extracts : The extraction of PAs from plant materials like Borago officinalis leaves has been optimized using a design of experiments approach, achieving efficient extraction with 0.2% formic acid in 10% methanol at 47.5 °C for 60 minutes. researchgate.net For tea samples, extraction with 0.05 M sulfuric acid by sonication, followed by pH adjustment and SPE, has been reported. shimadzu.com.sg

Foodstuffs (e.g., Honey, Milk, Tea, Spices) :

Honey : A method for honey involves weighing a homogenized sample, adding 0.1 M sulfuric acid, vortexing, shaking, and centrifuging. Acetonitrile and QuEChERS extraction reagents are then added, followed by further shaking and centrifugation. The supernatant is dried and reconstituted for LC-MS/MS analysis. mdpi.com Another method for honey involves extraction with 50 mM sulfuric acid, centrifugation, and loading onto an Oasis MCX cartridge for cleanup.

Tea : For tea, herbs, spices, and herbal infusions, a method involves extracting homogenized samples with 50 mM sulfuric acid in water:methanol (1:1, v/v), centrifugation, and subsequent cleanup using Oasis MCX SPE cartridges.

General Food Matrices : Analytical methods for PAs in food matrices often involve solvent extraction followed by a clean-up stage, such as solid-phase extraction (SPE). uva.es The QuEChERS method combined with liquid chromatography high-resolution mass spectrometry has also been optimized for cereals and spices. researchgate.net

Method Validation and Performance Evaluation

Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of the results. ujpronline.comresearchgate.netparticle.dk Key parameters evaluated include linearity, calibration ranges, limits of detection (LOD), and limits of quantification (LOQ). ujpronline.comresearchgate.net

Linearity and Calibration Ranges

Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ujpronline.comparticle.dk Calibration curves are constructed to establish this relationship. mdpi.com

For the quantification of echinatine in rat plasma using UPLC-MS/MS, linearity was demonstrated over a range of 1-1000 ng/mL, satisfying FDA guidelines. nih.govresearchgate.net

In methods for PAs (including echinatine) in honey, linearity for PA concentrations in the 1 to 50 µg/kg range was achieved, with R-squared (R²) values ≥ 0.99 for all PAs. mdpi.com Calibration curve concentration levels typically include 0.5, 1, 2.5, 5, 10, and 25 ng/mL. mdpi.com

In broad PA analysis methods for various plant-based foods and honey, the linear range was typically 0.6–250 µg/kg for individual compounds. Coefficients of determination (R²) for calibration curves were generally greater than 0.9900, often using a quadratic fit with a 1/x weighting factor.

For multi-template imprinted solid-phase microextraction coupled with UPLC-Q-TOF-MS for PAs in scented teas, calibration curves were obtained in the linear range of 2–500 ng/mL. frontiersin.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable accuracy and precision. ujpronline.comresearchgate.netijrpc.com

For PAs in honey, milk, and tea, LODs were determined to be 0.015–0.75 µg/kg and LOQs were 0.05–2.5 µg/kg. researchgate.net

In a validated method for PAs in honey, the LOQ for all PAs and their N-oxides was 1 µg/kg. mdpi.com

For the UPLC-MS/MS method quantifying echinatine in rat plasma, the LOD was not explicitly stated, but the linear range started at 1 ng/mL, which often serves as the LOQ. nih.govresearchgate.net

In methods for PAs in plant-based food matrices, LOQ values were reported in the range of 0.5-10 µg/kg. nih.gov The method limits of quantification (m-LOQ) were adopted as the lowest level of the calibration range, provided a signal-to-noise ratio ≥10. For individual PAs, the m-LOQ was 0.6 µg/kg, while for coeluting isomers (expressed as a sum), it was 1.2 µg/kg.

In a multi-template imprinted solid-phase microextraction method for PAs in scented teas, LOD and LOQ were estimated when the signal-to-noise (S/N) ratios reached 3:1 and 10:1, respectively. frontiersin.org

Table 1: Summary of Method Validation Parameters for Echinatine and Pyrrolizidine Alkaloids

| Parameter | Matrix | Range (Echinatine) | Range (PAs, general) | R² (Linearity) | LOD (Echinatine) | LOQ (Echinatine) | LOQ (PAs, general) | Source |

| Linearity & Calibration | Rat Plasma | 1-1000 ng/mL | - | >0.995 | - | 1 ng/mL | - | nih.govresearchgate.net |

| Linearity & Calibration | Honey | - | 1-50 µg/kg | ≥0.99 | - | - | 1 µg/kg | mdpi.com |

| Linearity & Calibration | Honey, Milk, Tea | - | 0.05-2.5 µg/kg | - | - | - | 0.05-2.5 µg/kg | researchgate.net |

| Linearity & Calibration | Plant-based foods, Honey | - | 0.6-250 µg/kg | >0.9900 | - | - | 0.6-1.2 µg/kg | |

| Linearity & Calibration | Scented Teas | - | 2-500 ng/mL | - | - | - | - | frontiersin.org |

| LOD & LOQ | Honey, Milk, Tea | - | - | - | - | - | 0.05-2.5 µg/kg | researchgate.net |

| LOD & LOQ | Honey | - | - | - | - | - | 1 µg/kg | mdpi.com |

| LOD & LOQ | Plant-based foods | - | - | - | - | - | 0.5-10 µg/kg | nih.gov |

Q & A

Q. What are the primary structural characteristics of echinatine, and how do they influence its bioactivity?

- Methodology : Use spectroscopic techniques (e.g., NMR, MS) to confirm echinatine’s pyrrolizidine alkaloid structure, focusing on the unsaturated necine base and esterified side chains. Compare with analogs like retrorsine to identify structure-activity relationships (SAR) . For literature, search PubMed/Web of Science using keywords: “echinatine structure” + “pyrrolizidine alkaloid bioactivity” (2015–2025) .

综述、论文写作难?ChatGPT 4.0 学术版帮你一次性搞定!27:20研究生要用到的论文检索下载工具(最全版本,提供详细介绍,解决论文检索下载问题)03:43

Q. How is echinatine biosynthesized in its natural plant sources (e.g., Echium spp.)?

- Methodology : Employ isotopic labeling (e.g., -acetate) in plant tissue cultures to trace precursor incorporation. Combine genomic analysis (RNA-seq) of key enzymes (e.g., homospermidine synthase) to map biosynthetic pathways. Cross-reference with the PhytoMetrix database for metabolic pathway validation .

基础结果汇总关键点提醒09:32

Q. What are the validated extraction and purification protocols for echinatine from plant matrices?

- Methodology : Optimize solvent systems (e.g., methanol:water gradients) via HPLC-UV, followed by LC-MS for purity assessment. Validate protocols using spike-and-recovery experiments to quantify yield and reproducibility. Reference recent studies in Journal of Natural Products (2020–2024) .

科研基础-如何做好中英文参考文献03:23

Advanced Research Questions

Q. How can contradictory data on echinatine’s hepatotoxicity mechanisms be resolved?

- Methodology : Conduct systematic reviews (PRISMA guidelines) to aggregate in vitro/in vivo studies. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity in dose-response relationships. Prioritize studies that measure pyrrole-protein adducts (biomarkers of hepatotoxicity) and control for confounding variables (e.g., plant subspecies variations) .

Q. What advanced analytical techniques are recommended for quantifying echinatine in complex biological samples?

- Methodology : Develop UPLC-QTOF-MS/MS methods with MRM (multiple reaction monitoring) for high sensitivity. Validate using matrix-matched calibration (plasma/liver homogenates) and cross-check with certified reference materials. Compare against GC-MS data to address false positives from isomer interference .

Q. How do echinatine’s pharmacological effects vary across in vitro vs. in vivo models, and what factors drive these discrepancies?

- Methodology : Design parallel in vitro (hepatocyte cultures) and in vivo (rodent) experiments under matched dosing regimens. Apply pharmacokinetic modeling (e.g., PBPK) to account for metabolic differences (e.g., hepatic first-pass effects). Use ANOVA to statistically isolate model-dependent outcomes .

如何撰写研究型论文02:14

Q. What strategies mitigate echinatine’s genotoxic risks while preserving its potential therapeutic applications?

- Methodology : Screen synthetic derivatives (e.g., saturated necine bases) via Ames test and Comet assay. Prioritize candidates with reduced DNA cross-linking activity. Collaborate with computational chemists for QSAR modeling to predict toxicity thresholds .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported IC values for echinatine’s anti-inflammatory activity?

- Methodology : Replicate key studies using standardized cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models. Publish negative results in repositories like Figshare to reduce publication bias. Cross-validate with ELISA (cytokine levels) and transcriptomic profiling (NF-κB pathway) .

Literature & Collaboration Tools

Q. What databases and search strategies are most effective for compiling echinatine-related research?

Q. How can interdisciplinary teams collaboratively design echinatine studies to address gaps in mechanistic understanding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.